3-[2-(2,4-Dichlorophenoxy)phenyl]acrylic acid
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Overview
Description
3-[2-(2,4-Dichlorophenoxy)phenyl]acrylic acid is an organic compound with the molecular formula C15H10Cl2O3 and a molecular weight of 309.14 g/mol . This compound is characterized by the presence of a dichlorophenoxy group attached to a phenyl ring, which is further connected to an acrylic acid moiety. It is primarily used in proteomics research and has various applications in scientific studies .
Preparation Methods
The synthesis of 3-[2-(2,4-Dichlorophenoxy)phenyl]acrylic acid typically involves the following steps:
Starting Materials: The synthesis begins with 2,4-dichlorophenol and 2-bromophenylacetic acid.
Reaction Conditions: The reaction is carried out under basic conditions using a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide.
Coupling Reaction: The 2,4-dichlorophenol undergoes a nucleophilic substitution reaction with 2-bromophenylacetic acid to form the intermediate 2-(2,4-dichlorophenoxy)phenylacetic acid.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
3-[2-(2,4-Dichlorophenoxy)phenyl]acrylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate, leading to the formation of carboxylic acids.
Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride can convert the acrylic acid moiety to the corresponding alcohol.
Common reagents and conditions used in these reactions include polar aprotic solvents, bases like potassium carbonate, and dehydrating agents like phosphorus oxychloride. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-[2-(2,4-Dichlorophenoxy)phenyl]acrylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is utilized in proteomics research to study protein interactions and functions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[2-(2,4-Dichlorophenoxy)phenyl]acrylic acid involves its interaction with specific molecular targets and pathways. The dichlorophenoxy group can interact with enzymes and receptors, modulating their activity. The acrylic acid moiety can undergo conjugation reactions, forming covalent bonds with target molecules. These interactions can lead to changes in cellular processes and biochemical pathways .
Comparison with Similar Compounds
3-[2-(2,4-Dichlorophenoxy)phenyl]acrylic acid can be compared with other similar compounds, such as:
2,4-Dichlorophenoxyacetic acid: A widely used herbicide with similar structural features but different applications.
2-[4-(2,4-Dichlorophenoxy)phenoxy]propanoic acid: Another compound with a dichlorophenoxy group, used in different industrial applications.
The uniqueness of this compound lies in its specific structural arrangement and the presence of the acrylic acid moiety, which imparts distinct chemical and biological properties.
Properties
CAS No. |
86308-90-9 |
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Molecular Formula |
C15H10Cl2O3 |
Molecular Weight |
309.1 g/mol |
IUPAC Name |
3-[2-(2,4-dichlorophenoxy)phenyl]prop-2-enoic acid |
InChI |
InChI=1S/C15H10Cl2O3/c16-11-6-7-14(12(17)9-11)20-13-4-2-1-3-10(13)5-8-15(18)19/h1-9H,(H,18,19) |
InChI Key |
WJSWWRWWSHTCGS-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C=CC(=O)O)OC2=C(C=C(C=C2)Cl)Cl |
Canonical SMILES |
C1=CC=C(C(=C1)C=CC(=O)O)OC2=C(C=C(C=C2)Cl)Cl |
solubility |
not available |
Origin of Product |
United States |
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